2,4,6-Trimethylnonane-4-thiol

Isomeric purity Chemical identity Structure-property relationship

2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5, EC 279-608-5) is a defined single-isomer tertiary alkanethiol with the molecular formula C12H26S and a molecular weight of 202.40 g/mol. It belongs to the class of branched C12 mercaptans but, unlike the widely used industrial product tert-dodecanethiol (CAS 25103-58-6)—which is an isomeric mixture —this substance is a single, structurally uniform chemical entity.

Molecular Formula C12H26S
Molecular Weight 202.40 g/mol
CAS No. 80867-38-5
Cat. No. B12658435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylnonane-4-thiol
CAS80867-38-5
Molecular FormulaC12H26S
Molecular Weight202.40 g/mol
Structural Identifiers
SMILESCCCC(C)CC(C)(CC(C)C)S
InChIInChI=1S/C12H26S/c1-6-7-11(4)9-12(5,13)8-10(2)3/h10-11,13H,6-9H2,1-5H3
InChIKeyUHWKUFSXTLGDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5): Procurement-Relevant Identity and Physicochemical Baseline for a Single-Isomer Tertiary Alkanethiol


2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5, EC 279-608-5) is a defined single-isomer tertiary alkanethiol with the molecular formula C12H26S and a molecular weight of 202.40 g/mol . It belongs to the class of branched C12 mercaptans but, unlike the widely used industrial product tert-dodecanethiol (CAS 25103-58-6)—which is an isomeric mixture —this substance is a single, structurally uniform chemical entity. Computed descriptors include an XLogP3-AA of 5.2, a rotatable bond count of 6, one hydrogen bond donor (the thiol –SH), and one hydrogen bond acceptor . Supplier-reported physical properties include a density of 0.838 g/cm³, a boiling point of 242.6 °C at 760 mmHg, and a flash point of 85.7 °C . The compound is listed as a chemical intermediate, with recommended industrial use only .

Why tert-Dodecanethiol (CAS 25103-58-6) Cannot Simply Substitute for 2,4,6-Trimethylnonane-4-thiol in Structure-Sensitive and Single-Isomer Applications


The commercially dominant C12 tertiary mercaptan product, tert-dodecanethiol (CAS 25103-58-6), is explicitly a mixture of isomers whose composition can vary by manufacturer and production batch ; its representative structure, 2,2,4,6,6-pentamethyl-4-heptanethiol, differs fundamentally in skeletal branching pattern from 2,4,6-trimethylnonane-4-thiol . Substitution with this mixture or with other single-isomer analogs—e.g., 4,8,8-trimethylnonane-4-thiol (CAS 50433-66-4, boiling point 237.7 °C, flash point 83 °C) or 3-methylundecane-3-thiol (CAS 80867-35-2)—introduces uncontrolled variability in key properties: the rotatable bond count differs from 3 in the mixture to 6 in the target isomer , driving different conformational behavior, while the computed XLogP3-AA spans from 4.8 (mixture) to 5.2 (target) , and reported boiling points diverge by over 5 °C between the target and the 4,8,8-isomer . For any application where stereochemical or positional isomer identity governs reactivity, selectivity, or physical performance—such as the synthesis of structurally precise thiol-ene networks, preparation of single-isomer disulfide crosslinkers, or use as an analytical reference standard—replacement with a mixed-isomer or differently branched single-isomer product constitutes a change in chemical identity, not a generic substitution.

Quantitative Differentiation Evidence for 2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5) Against Closest Analogs


Isomeric Purity: Single Defined Entity vs. Multi-Isomer Commercial Mixture

2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5) is a single, structurally uniform chemical entity with a defined IUPAC name and InChIKey (UHWKUFSXTLGDBC-UHFFFAOYSA-N) . By contrast, the industrial product tert-dodecanethiol (CAS 25103-58-6) is explicitly described as a 'mixture of isomers' whose best-supported representative structure is 2,2,4,6,6-pentamethyl-4-heptanethiol . The industrial mixture typically contains 95–96% tertiary C12H26S isomers plus 3–4% olefins and disulfides . The skeletal branching pattern of the target isomer bears three methyl substituents positioned at the 2-, 4-, and 6-positions of the nonane backbone, whereas the representative isomer of the commercial mixture carries five methyl groups in a different arrangement, including geminal dimethyl groups . This constitutional isomerism means the two products are distinct chemical entities, not interchangeable solutions of the same molecule.

Isomeric purity Chemical identity Structure-property relationship Analytical reference standard

Computed Lipophilicity (XLogP3-AA): A +0.4 Log Unit Difference Driving Differential Partitioning vs. Commercial Mixture

The computed octanol-water partition coefficient (XLogP3-AA) for 2,4,6-trimethylnonane-4-thiol is 5.2, compared to 4.8 for the representative structure of the commercial tert-dodecanethiol mixture . The 0.4 log unit difference corresponds to an approximately 2.5-fold difference in theoretical partitioning favoring the target compound, a magnitude that can shift distribution behavior in biphasic reaction media, affect retention time in reversed-phase chromatographic analysis, and alter the compound's behavior in lipid bilayer partitioning models . The structurally related single isomer 4,8,8-trimethylnonane-4-thiol (CAS 50433-66-4) shows an intermediate XLogP3-AA of 5.0, confirming that the substitution pattern of methyl groups on the nonane backbone directly tunes lipophilicity across a measurable range .

Lipophilicity Partition coefficient QSAR Membrane permeability Formulation design

Rotatable Bond Count: Conformational Flexibility Differentiation (6 vs. 3 Rotatable Bonds)

2,4,6-Trimethylnonane-4-thiol has 6 computable rotatable bonds, reflecting the relatively long, unbranched segments of its nonane backbone . In contrast, the representative structure of the commercial tert-dodecanethiol mixture has only 3 rotatable bonds due to extensive geminal dimethyl branching that restricts backbone degrees of freedom . The single-isomer comparator 4,8,8-trimethylnonane-4-thiol also has 6 rotatable bonds . This twofold difference in rotatable bond count predicts distinct conformational ensembles: the target isomer samples a broader range of molecular shapes, which can influence packing density in self-assembled monolayers (SAMs), entanglement behavior in polymer formulations, and the accessibility of the thiol group in sterically constrained reaction environments .

Conformational analysis Molecular flexibility Self-assembled monolayers Thiol-ene reactivity

Boiling Point and Flash Point: Physical Property Differentiation Enabling Distillation-Based Purity Verification

The reported boiling point of 2,4,6-trimethylnonane-4-thiol is 242.6 °C at 760 mmHg, with a flash point of 85.7 °C . The closely related single isomer 4,8,8-trimethylnonane-4-thiol (CAS 50433-66-4) boils at 237.7 °C and has a flash point of 83.0 °C . The commercial tert-dodecanethiol mixture (CAS 25103-58-6) boils over a range of 227–248 °C, reflecting its multi-component nature, with a flash point of approximately 90 °C . The boiling point difference of +4.9 °C versus the 4,8,8-isomer provides a measurable physical basis for distinguishing these single-isomer products from one another and from the mixture, enabling distillation endpoint verification as a component of quality control in procurement acceptance protocols .

Boiling point Flash point Distillation Quality control Procurement specification

Class-Level Evidence: Tertiary Alkanethiol Chain Transfer Activity and the Role of Steric Environment Around the Thiol Group

Thiols are well-established chain transfer agents in free-radical polymerization, with chain transfer constants (Cs) that depend critically on the steric environment and S–H bond dissociation energy of the specific thiol structure . Tertiary thiols, as a class, exhibit chain transfer behavior that is modulated by the degree of branching adjacent to the tertiary carbon bearing the –SH group . 2,4,6-Trimethylnonane-4-thiol positions the thiol on a carbon flanked by one methyl and two methylene-bridged alkyl segments (SMILES: CCCC(C)CC(C)(CC(C)C)S), creating a steric environment that differs from the highly congested per-methylated tertiary carbon in the representative isomer of tert-dodecanethiol (SMILES: CC(C)C(C)(C)C(C)(C)C(C)(C)S) . The differential steric accessibility of the thiyl radical formed after hydrogen abstraction is predicted, at the class level, to influence chain transfer efficiency and the molecular weight distribution of the resulting polymer . However, no experimentally measured chain transfer constant (Cs) has been published for 2,4,6-trimethylnonane-4-thiol specifically, and this differentiation claim is therefore limited to class-level inference based on established structure-reactivity relationships in thiol-mediated radical chemistry.

Chain transfer agent Radical polymerization Thiyl radical Molecular weight control Steric hindrance

Evidence-Supported Application Scenarios for 2,4,6-Trimethylnonane-4-thiol (CAS 80867-38-5) in Research and Industrial Procurement


Single-Isomer Thiol-Ene Click Chemistry for Structurally Defined Adducts

In thiol-ene reactions used to construct precise molecular architectures—such as dendrimer building blocks, functionalized surfaces, or pharmaceutical linker intermediates—the use of a single-isomer thiol eliminates the structural heterogeneity introduced by multi-isomer mercaptan mixtures. 2,4,6-Trimethylnonane-4-thiol, as a 100% structurally defined entity , ensures that each thiol-ene adduct has a uniform alkyl tail structure, simplifying NMR characterization, mass spectrometric analysis, and chromatographic purification relative to adducts derived from the isomeric mixture . The computed XLogP3-AA of 5.2 further provides a predictable hydrophobicity contribution for rational adduct design.

Analytical Reference Standard for GC-MS or LC-MS Quantification of Tertiary Alkanethiols

The discrete boiling point of 242.6 °C and defined single-isomer identity of 2,4,6-trimethylnonane-4-thiol make it suitable as a calibration standard for quantifying tertiary alkanethiols in complex petroleum, environmental, or polymer leachate matrices. Unlike the commercial tert-dodecanethiol mixture, which elutes as a cluster of incompletely resolved peaks in gas chromatography , the single isomer yields one well-defined retention time and mass spectrum, enabling reliable external calibration without the need to deconvolve overlapping isomer signals.

Model Compound for Studying Steric Effects in Tertiary Thiol Reactivity

The unique steric environment of 2,4,6-trimethylnonane-4-thiol—a tertiary thiol flanked by one methyl and two longer alkyl segments with 6 rotatable bonds —contrasts with the densely substituted tertiary carbon of the tert-dodecanethiol mixture's representative isomer (3 rotatable bonds) . This makes the target compound a valuable model substrate for fundamental physical organic chemistry studies investigating how the degree of steric encumbrance around a tertiary thiol affects S–H bond dissociation energy, thiyl radical stability, and bimolecular reaction rates in thiol-ene and thiol-Michael additions. However, users should note that no experimental kinetic data specific to this compound have been published as of the knowledge cutoff date.

Controlled Polymerization Processes Requiring Defined Chain Transfer Agent Stoichiometry

In living or controlled radical polymerization techniques (RAFT, ATRP) where precise stoichiometric control of chain transfer agent concentration dictates the target molecular weight, a single-isomer thiol of uniform molecular weight (202.40 g/mol ) and defined thiol functionality (exactly 1.0 equivalents per molecule) offers inherent advantages over an isomeric mixture whose effective functionality depends on the batch-specific distribution of tertiary, secondary, and potentially olefinic impurities (3–4%) . The absence of olefinic impurities that could act as competing chain transfer agents or retarders further supports cleaner polymerization kinetics, though this benefit is inferred from the mixture characterization data rather than from direct comparative polymerization studies with the target compound.

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